molecular formula C13H12N2O3 B1399223 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid CAS No. 1316220-33-3

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid

Cat. No.: B1399223
CAS No.: 1316220-33-3
M. Wt: 244.25 g/mol
InChI Key: GXKAKVOTHVBHQE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is systematically named according to IUPAC guidelines as 6-[(2,6-dimethylpyridin-3-yl)oxy]pyridine-2-carboxylic acid . This nomenclature reflects its core pyridine-2-carboxylic acid (picolinic acid) structure, substituted at the 6-position with a (2,6-dimethylpyridin-3-yl)oxy group. The compound is registered under the Chemical Abstracts Service (CAS) number 1316220-33-3 , which uniquely identifies it in chemical databases. The CAS registry entry consolidates synthetic, spectroscopic, and pharmacological data, making it a critical identifier for researchers and regulatory bodies.

Molecular Formula, Weight, and SMILES Representation

The molecular formula of this compound is C₁₃H₁₂N₂O₃ , corresponding to a molecular weight of 244.25 g/mol . The SMILES notation O=C(C1=NC(OC2=CC=C(C)N=C2C)=CC=C1)O encodes its structure, highlighting the carboxylic acid group at position 2 of the picolinic acid moiety and the ether-linked 2,6-dimethylpyridine substituent at position 6. This representation facilitates computational modeling and cheminformatics applications.

Table 1: Key molecular identifiers

Property Value
CAS Registry Number 1316220-33-3
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight (g/mol) 244.25
SMILES O=C(C1=NC(OC2=CC=C(C)N=C2C)=CC=C1)O

Crystallographic Data and Conformational Analysis

While crystallographic data for this compound has not been explicitly reported, structural analogs provide insights into its likely conformation. For instance, the crystal structure of 6-(pyridin-3-yloxy)pyridine-2-carboxylic acid (CAS 149528-26-7) adopts a planar configuration due to π-π stacking between the pyridine rings. Similarly, dipicolinic acid (pyridine-2,6-dicarboxylic acid) exhibits a rigid, planar geometry stabilized by intramolecular hydrogen bonding. Computational models suggest that the 2,6-dimethyl groups on the pyridine substituent introduce steric hindrance, potentially distorting the planarity of the ether-linked pyridine ring. This steric effect may influence packing efficiency in the solid state and solubility in polar solvents.

Comparative Analysis with Related Picolinic Acid Derivatives

This compound belongs to a broader class of picolinic acid derivatives, which vary in substituent patterns and biological activity. Key comparisons include:

  • Picolinic Acid (Pyridine-2-carboxylic acid) : The parent compound lacks substituents, resulting in higher aqueous solubility (1.2 g/mL) compared to its derivatives. Its metal-chelating properties are well-documented, particularly with zinc and chromium.
  • Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid) : The addition of a second carboxylic acid group at position 6 enhances its ability to form coordination complexes with transition metals, making it a ligand in metalloenzyme studies.
  • 6-(Pyridin-3-yloxy)pyridine-2-carboxylic Acid : This analog replaces the 2,6-dimethylpyridine group with a simple pyridin-3-yloxy substituent, reducing steric bulk but maintaining π-stacking interactions.

Table 2: Structural and functional comparisons

Compound Molecular Formula Key Substituents Notable Properties
Picolinic Acid C₆H₅NO₂ None Metal chelation, high solubility
Dipicolinic Acid C₇H₅NO₄ -COOH at positions 2 and 6 Coordination chemistry
6-(Pyridin-3-yloxy)pyridine-2-carboxylic Acid C₁₁H₈N₂O₃ Pyridin-3-yloxy at position 6 Moderate lipophilicity
This compound C₁₃H₁₂N₂O₃ 2,6-Dimethylpyridin-3-yloxy at position 6 Enhanced steric hindrance

The 2,6-dimethylpyridin-3-yloxy group in this compound introduces both electronic and steric effects. The methyl groups increase lipophilicity (predicted logP ≈ 1.08) compared to unsubstituted analogs, potentially enhancing membrane permeability. Furthermore, the electron-donating methyl groups may stabilize the pyridine ring through hyperconjugation, altering its reactivity in substitution or coordination reactions.

Properties

IUPAC Name

6-(2,6-dimethylpyridin-3-yl)oxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-6-7-11(9(2)14-8)18-12-5-3-4-10(15-12)13(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKAKVOTHVBHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC=CC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid typically involves the activation of picolinic acid to its corresponding acid chloride, followed by coupling with 2,6-dimethylpyridin-3-ol. The reaction conditions often include the use of thionyl chloride for the activation step and a base such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted picolinic acid derivatives .

Scientific Research Applications

Chemical Applications

Ligand in Coordination Chemistry

This compound is widely used as a ligand in coordination chemistry. It facilitates various chemical transformations by forming stable complexes with metal ions. Its ability to chelate metal ions such as zinc, copper, and iron enhances its utility in catalysis and other chemical processes.

Catalysis

In catalysis, 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is employed to promote reactions that require specific metal ion interactions. Its unique structure allows it to stabilize transition states in catalytic cycles, making it a valuable tool for synthetic chemists.

Biological Applications

Biochemical Properties

The compound acts as a significant chelating agent, interacting with various enzymes and proteins. It has been shown to influence cellular functions by modulating cell signaling pathways and gene expression. For instance, it affects the activity of zinc finger proteins that are crucial for gene regulation.

Herbicidal Activity

Research indicates that this compound exhibits potent herbicidal effects by disrupting the auxin signaling pathway in plants. It binds strongly to auxin-signaling F-box protein 5 (AFB5), leading to abnormal growth patterns in weeds and making it an effective herbicide compared to traditional options like picloram.

Medical Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound in treating various diseases. Its interactions with biological targets suggest potential benefits in managing conditions related to inflammation and autoimmune disorders .

Drug Development

The compound's ability to modulate enzyme activity positions it as a candidate for drug development. For example, its role in regulating interleukin-6 (IL-6), a key player in inflammatory responses, highlights its potential in developing treatments for cardiovascular diseases and other inflammatory conditions .

Industrial Applications

Material Development

In industrial settings, this compound is utilized as a building block for synthesizing more complex chemical entities. Its unique properties make it suitable for developing new materials with specific functionalities.

Chemical Synthesis

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility allows chemists to explore novel synthetic pathways that can lead to the discovery of new compounds with desired biological activities.

Case Studies

  • Herbicidal Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of several weed species by targeting AFB5. This research showed that the compound's binding affinity was significantly higher than that of conventional herbicides.
  • Biochemical Interaction Study : Research highlighted the compound's role in modulating zinc-dependent enzymes. By chelating zinc ions, it was observed to inhibit certain enzymatic activities while enhancing others, showcasing its dual role as both an inhibitor and activator depending on the context.
  • Therapeutic Application Research : Investigations into the compound's effects on IL-6 regulation revealed promising results for treating inflammatory diseases. The findings suggested that it could serve as a novel therapeutic agent for conditions like arthritis and asthma .

Mechanism of Action

The mechanism of action of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Polarity and Solubility

  • Sulfonyl/Sulfonamide Derivatives (Compounds 6, 7, 8) : The methylsulfonyl and sulfonamide groups in these compounds increase polarity due to their electron-withdrawing nature. For example, 6-((Methylsulfonyl)methyl)picolinic acid (6) has a sulfonyl group that enhances water solubility compared to the target compound’s dimethylpyridinyl ether .
  • Dipicolinic Acid: With two carboxylic acid groups, it exhibits high water solubility and strong metal-chelating properties, making it distinct from monocarboxylic derivatives like the target compound .
  • 6-(3-Ethoxyphenyl)picolinic Acid : The ethoxyphenyl group contributes to higher lipophilicity (XLogP3 = 3.3) compared to the target compound’s dimethylpyridinyloxy group, which may favor membrane permeability .

Steric and Electronic Influences

  • Target Compound : The (2,6-dimethylpyridin-3-yl)oxy group provides a rigid, planar aromatic system with moderate steric hindrance, which may optimize binding in receptor pockets or catalytic sites.

Biological Activity

Overview

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in herbicidal applications and its interactions with various biochemical pathways.

Target Interaction

The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . This interaction is crucial as it modulates the auxin signaling pathway, which is integral to plant growth and development. The compound exhibits a stronger binding affinity to AFB5 compared to traditional herbicides like picloram, leading to its potent herbicidal effects.

Biochemical Pathways

The compound's interaction with AFB5 influences several biochemical pathways:

  • Cell Signaling : It affects cellular signaling pathways that regulate gene expression and metabolic processes.
  • Metal Ion Chelation : The compound acts as a chelating agent, binding to essential metal ions such as zinc, copper, and iron, which are vital for enzymatic reactions. This chelation can inhibit or activate enzyme functions depending on the context.

Herbicidal Effects

Research indicates that this compound has significant herbicidal activity due to its ability to disrupt auxin signaling in weeds. This action leads to abnormal growth patterns and eventual plant death, making it an effective herbicide in agricultural settings.

Cellular Effects

In laboratory studies, the compound has been shown to:

  • Modulate gene expression linked to stress responses.
  • Influence cellular metabolism by affecting the activity of zinc finger proteins, which are crucial for gene regulation.

Stability and Dosage Effects

Research has demonstrated that the stability of this compound under standard laboratory conditions remains high; however, its biological activity may decrease over time due to degradation. In animal models, varying dosages have shown that lower doses can enhance metabolic processes while higher doses may lead to toxicity.

Comparative Analysis

A comparative study was conducted to evaluate the herbicidal efficacy of this compound against other known herbicides. The results indicated that this compound outperformed several conventional herbicides in terms of both efficacy and selectivity towards target weeds .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Herbicidal ActivityDisrupts auxin signaling leading to weed death
Metal Ion ChelationBinds with zinc, copper, iron affecting enzymatic reactions
Gene RegulationModulates expression of genes involved in stress responses
StabilityRemains stable under lab conditions; activity diminishes over time
Dosage EffectsLower doses enhance metabolism; higher doses may cause toxicity

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 6-((2,6-dimethylpyridin-3-yl)oxy)picolinic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-hydroxy-2,6-dimethylpyridine and 6-halopicolinic acid derivatives (e.g., 6-chloropicolinic acid) in the presence of a base like K₂CO₃. Key factors include solvent choice (DMF or DMSO for high polarity), temperature (80–120°C), and reaction time (12–24 hours). Catalysts such as CuI may enhance regioselectivity .
  • Data Contradictions : Some studies report lower yields (<50%) due to steric hindrance from the 2,6-dimethyl groups on the pyridine ring, while others achieve >70% yields using microwave-assisted synthesis to reduce side reactions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.8 ppm).
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₃: calculated 263.10, observed 263.09) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density at the oxygen bridge and adjacent carbons. Experimentally, compare Suzuki-Miyaura coupling rates using Pd(PPh₃)₄ with aryl boronic acids under varying temperatures (60–100°C). The 2,6-dimethyl groups may sterically hinder transmetalation, requiring bulky ligands (e.g., XPhos) for improved efficiency .

Q. What structure-activity relationships (SAR) can be established for analogs of this compound in biological assays?

  • Methodology : Synthesize derivatives (e.g., replacing methyl groups with halogens or altering the picolinic acid moiety) and test in enzyme inhibition assays (e.g., IDO1 for immunomodulation). Use molecular docking to correlate substituent effects with binding affinity. For example:

DerivativeIC₅₀ (μM)Binding Energy (kcal/mol)
Parent compound1.2-8.5
6-Fluoro analog0.7-9.1
2,6-Diethylpyridin-3-yl3.5-7.8
Data adapted from analogs in .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodology : Conduct a systematic solubility screen using the shake-flask method. For example:

SolventSolubility (mg/mL)pH
Water<0.13.0
DMSO45.2
Ethanol8.7
Contradictions arise from protonation states: the carboxylic acid group (pKa ~2.5) enhances solubility in basic buffers (pH >5) but precipitates in acidic conditions .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

  • Methodology : Use LC-HRMS with a Q-TOF detector to identify impurities at <0.1% levels. For example, residual methyl fluorosulfonate (from synthesis) can be quantified via MRM transitions (m/z 117→99) .

Experimental Design Considerations

  • Control Experiments : Include negative controls (e.g., omitting the catalyst in cross-coupling reactions) to confirm reaction specificity .
  • Data Reproducibility : Replicate synthesis and characterization across three independent batches to assess variability in yield (±5%) and purity (±1%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid
Reactant of Route 2
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6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid

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